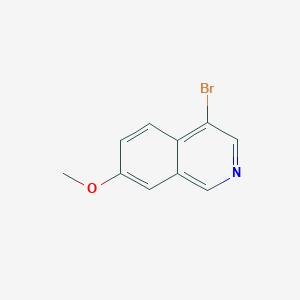

4-Bromo-7-methoxyisoquinoline

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-bromo-7-methoxyisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-13-8-2-3-9-7(4-8)5-12-6-10(9)11/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPXONQWWTCCUQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CN=CC(=C2C=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1783659-54-0 | |

| Record name | 4-bromo-7-methoxyisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Studies of 4 Bromo 7 Methoxyisoquinoline

Electrophilic Aromatic Substitution Reactions of Bromo- and Methoxyisoquinolines

The reactivity of isoquinoline (B145761) and its derivatives in electrophilic aromatic substitution (EAS) is significantly influenced by the presence and position of substituents on the bicyclic ring system. The nitrogen atom in the isoquinoline nucleus is electron-withdrawing, which deactivates the ring system towards electrophilic attack compared to benzene (B151609). However, the benzene ring portion of the isoquinoline is more susceptible to electrophilic substitution than the pyridine (B92270) ring.

The introduction of a methoxy (B1213986) group, an electron-donating group, generally activates the ring towards EAS, while a bromine atom, an electron-withdrawing group, deactivates it. The directing effects of these substituents play a crucial role in determining the position of substitution. In bromo- and methoxy-substituted isoquinolines, the outcome of EAS is a result of the combined electronic effects of these groups and the inherent reactivity of the isoquinoline core.

For instance, the bromination of 8-methoxyisoquinoline (B155747) results in the substitution at the 5-position. smolecule.com This outcome is influenced by the activating effect of the methoxy group. In the case of 4-bromo-7-methoxyisoquinoline, the interplay between the deactivating bromo group and the activating methoxy group, along with their respective directing effects, governs the regioselectivity of further electrophilic substitutions.

A general mechanism for electrophilic aromatic substitution involves the attack of the aromatic π-electrons on an electrophile, forming a cationic intermediate known as a sigma complex or arenium ion. libretexts.org This step is typically the rate-determining step and results in the temporary loss of aromaticity. libretexts.orgmasterorganicchemistry.com In a subsequent fast step, a base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromatic system. libretexts.orgmasterorganicchemistry.com

The formation of the electrophile is a critical preliminary step. For nitration, the active electrophile, the nitronium ion (NO₂⁺), is generated by the reaction of nitric acid with a strong acid catalyst like sulfuric acid. masterorganicchemistry.com For halogenation with bromine, a Lewis acid catalyst is often required to polarize the Br-Br bond and generate a sufficiently strong electrophile. masterorganicchemistry.com

| Factor | Description | Example |

|---|---|---|

| Substituent Electronic Effects | Electron-donating groups (e.g., -OCH₃) activate the ring and are typically ortho-, para-directing. Electron-withdrawing groups (e.g., -Br) deactivate the ring and are meta-directing relative to themselves, but can direct to other positions in the fused ring system. | The methoxy group in 7-methoxyisoquinoline (B1361142) directs incoming electrophiles. |

| Inherent Reactivity of Isoquinoline Ring | The benzene ring is more reactive towards electrophiles than the pyridine ring. Positions 5 and 8 are generally the most favored sites for substitution in unsubstituted isoquinoline. | Halogenation of isoquinoline often occurs at the C5 or C8 position. acs.org |

| Steric Hindrance | Bulky substituents can hinder attack at adjacent positions, influencing the regioselectivity of the reaction. | A bulky group at C5 may favor substitution at C8 over the sterically more hindered C6 position. |

Nucleophilic Substitution Reactions of this compound and Derivatives

The presence of a bromine atom at the C4 position of the isoquinoline ring renders this compound susceptible to nucleophilic substitution reactions. In these reactions, a nucleophile replaces the bromide leaving group. The reactivity of the C-Br bond towards nucleophilic attack is influenced by the electronic properties of the isoquinoline ring system and the other substituents present.

Generally, halogenoalkanes undergo nucleophilic substitution when heated with a nucleophile, such as hydroxide (B78521) ions from sodium hydroxide, in a suitable solvent. chemguide.co.uk In the context of aryl halides, nucleophilic aromatic substitution (SNAr) is a key reaction pathway. This mechanism is facilitated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, which can stabilize the intermediate Meisenheimer complex. In this compound, the electron-withdrawing nature of the nitrogen atom in the pyridine ring can facilitate nucleophilic attack at the C4 position.

Common nucleophiles used in reactions with bromo-substituted heterocycles include amines, alkoxides, and thiols. For example, the bromine atom in 5-(bromomethyl)isoquinoline (B115259) can be displaced by various nucleophiles to form substituted isoquinoline derivatives. Similarly, 4-bromo-1-chloro-7-methylisoquinoline (B1449134) can participate in nucleophilic substitution reactions.

The reaction conditions for nucleophilic substitution on bromo-isoquinolines can vary. For instance, heating under reflux with a solution of sodium or potassium hydroxide is a common method for replacing a halogen with a hydroxyl group. chemguide.co.uk The choice of solvent is also important; a mixture of ethanol (B145695) and water is often used to dissolve both the halogenated compound and the nucleophilic reagent. chemguide.co.uk

| Substrate | Nucleophile | Product | Reaction Type |

|---|---|---|---|

| 1-Bromopropane | Hydroxide ion (OH⁻) | Propan-1-ol | SN2 chemguide.co.uk |

| 5-(Bromomethyl)isoquinoline | Amines, thiols, alkoxides | Corresponding substituted isoquinolines | Nucleophilic Substitution |

| 4-Bromo-1-chloro-7-methylisoquinoline | Various nucleophiles | Substituted isoquinoline derivatives | Nucleophilic Substitution |

| 5-Bromo-8-methoxyisoquinoline | Sodium methoxide (B1231860) | 5,8-Dimethoxyisoquinoline | Nucleophilic Substitution smolecule.com |

Oxidation and Reduction Pathways of Isoquinoline Derivatives

The isoquinoline ring system can undergo both oxidation and reduction reactions, leading to a variety of derivatives with different functional groups and oxidation states. The specific pathway and resulting products are dependent on the reagents used and the substituents present on the isoquinoline core.

Oxidation: Oxidation reactions of organic compounds often involve an increase in the number of bonds to more electronegative elements like oxygen, or a decrease in the number of bonds to hydrogen. praxilabs.comfctemis.org For isoquinoline derivatives, oxidation can target the nitrogen atom, the carbon atoms of the heterocyclic ring, or substituents on the ring.

Common oxidizing agents include chromium(VI) compounds, potassium permanganate, and peroxy acids. smolecule.comucr.edu The methoxy group in methoxy-substituted isoquinolines can potentially be oxidized, although the isoquinoline ring itself can also be the site of oxidation. Oxidation of 5-(bromomethyl)isoquinoline can lead to the formation of isoquinoline carboxylic acids. In some cases, hypervalent iodine reagents like Dess-Martin periodinane (DMP) can act as oxidants to facilitate the formation of isoquinolinones from isoquinolines. mdpi.com

Reduction: Reduction reactions in organic chemistry typically involve an increase in the number of bonds to hydrogen or a decrease in the number of bonds to more electronegative elements. praxilabs.com For isoquinoline derivatives, reduction can lead to the saturation of the heterocyclic ring, the removal of halogen substituents, or the reduction of other functional groups.

Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄). smolecule.com The bromine atom in bromo-isoquinolines can be removed through reduction. For example, reduction of the bromomethyl group in 5-(bromomethyl)isoquinoline can yield methylisoquinoline. The isoquinoline ring itself can be reduced to form dihydro- or tetrahydroisoquinoline derivatives. For instance, 8-fluoro-3,4-dihydroisoquinoline (B12937770) can be reduced and alkylated to produce novel 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives. researchgate.net

| Reaction Type | Substrate | Reagent(s) | Product(s) | Reference |

|---|---|---|---|---|

| Oxidation | 5-(Bromomethyl)isoquinoline | Oxidizing agents | Isoquinoline carboxylic acids | |

| Oxidation | Isoquinoline | Dess-Martin Periodinane (DMP) | Isoquinolinone | mdpi.com |

| Reduction | 5-(Bromomethyl)isoquinoline | Reducing agents | Methylisoquinoline | |

| Reduction | 5-Bromo-8-methoxyisoquinoline | Lithium aluminum hydride | Reduced derivatives | smolecule.com |

| Reduction | 8-Fluoro-3,4-dihydroisoquinoline | Reducing and alkylating agents | 1,2,3,4-Tetrahydroisoquinoline derivatives | researchgate.net |

Mechanistic Investigations of Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is a suitable substrate for such transformations. The bromine atom at the C4 position can readily participate in the catalytic cycle of various cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations.

Mechanistic studies of these reactions are crucial for understanding the catalytic cycle and optimizing reaction conditions. The general catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, typically involves three key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in this case, this compound) to form a Pd(II) intermediate.

Transmetalation: The organometallic coupling partner (e.g., a boronic acid in Suzuki coupling) transfers its organic group to the Pd(II) complex.

Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.

Kinetic studies, isolation of catalytic intermediates, and computational methods are often employed to investigate the mechanism in detail. researchgate.net For instance, in the Pd-catalyzed cross-coupling of 3-bromo-1,2,4,5-tetrazine (B6174517) with boronic acids, mechanistic studies have identified different palladium-boron intermediates that undergo transmetalation. researchgate.net

The choice of ligand is critical for the success of cross-coupling reactions. Ligands such as Xantphos have been found to be effective in palladium-catalyzed amidation and amination reactions of N-substituted 4-bromo-7-azaindoles. beilstein-journals.org Hammett studies can be used to probe the electronic effects of substituents on the rates of key steps in the catalytic cycle, such as reductive elimination. mit.edu

| Step | Description | Key Species Involved |

|---|---|---|

| Oxidative Addition | The Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide. | Pd(0) catalyst, Aryl halide (e.g., this compound) |

| Transmetalation | The organic group from the coupling partner is transferred to the palladium center. | Pd(II)-aryl complex, Organometallic reagent (e.g., boronic acid) |

| Reductive Elimination | The two organic fragments on the palladium complex couple, forming the product and regenerating the Pd(0) catalyst. | Di-organo-Pd(II) complex |

Radical Chain Mechanisms in Bromo-Isoquinoline Chemistry

Radical reactions provide an alternative pathway for the functionalization of bromo-isoquinolines. These reactions proceed through a chain mechanism involving radical intermediates and are typically initiated by heat, light, or a radical initiator like azobisisobutyronitrile (AIBN). libretexts.org

A classic example of a radical chain reaction is the Wohl-Ziegler bromination, which uses N-bromosuccinimide (NBS) to introduce a bromine atom at a benzylic or allylic position. For instance, the bromination of 5-methylisoquinoline (B1352389) to 5-(bromomethyl)isoquinoline proceeds via a free-radical chain mechanism. This process involves three main phases:

Initiation: The radical initiator (e.g., AIBN) decomposes upon heating to generate radicals. These radicals then abstract a bromine atom from NBS to produce a bromine radical. libretexts.org

Propagation: The bromine radical abstracts a hydrogen atom from the substrate (e.g., the methyl group of 5-methylisoquinoline) to form a stabilized radical intermediate. This intermediate then reacts with NBS to yield the brominated product and regenerate the bromine radical, which continues the chain. libretexts.org

Termination: The chain reaction is terminated when two radical species combine. libretexts.org

Radical additions to double bonds are another important class of radical reactions. nih.gov In the context of bromo-isoquinoline chemistry, radical intermediates can be generated from the bromo-substituted precursor and can participate in various transformations, including additions and cyclizations. libretexts.org For example, tributyltin hydride (Bu₃SnH) is a common reagent used to generate carbon radicals from alkyl halides in a radical chain process. libretexts.org

Recent research has also explored photochemical migrations that may proceed through a dissociative mechanism involving radical recombination or radical chain propagation. rsc.org

| Phase | Description | Example in the Bromination of 5-Methylisoquinoline |

|---|---|---|

| Initiation | Generation of the initial radical species. libretexts.org | Decomposition of AIBN and formation of a bromine radical from NBS. |

| Propagation | The chain-carrying radicals react with stable molecules to form new radicals. libretexts.org | A bromine radical abstracts a hydrogen from the methyl group, and the resulting benzylic radical reacts with NBS. |

| Termination | Two radical species combine to form a stable, non-radical product. libretexts.org | Combination of two radicals, such as two bromine radicals or two benzylic radicals. |

Hypervalent Iodine-Catalyzed Reactivity

Hypervalent iodine reagents have emerged as versatile and powerful tools in organic synthesis due to their unique reactivity. rsc.orgbeilstein-journals.org These reagents can act as oxidants and facilitate a wide range of transformations, including C-H functionalization and cross-coupling reactions involving isoquinoline derivatives.

Hypervalent iodine reagents, such as phenyliodine(III) diacetate (PIDA) and Dess-Martin periodinane (DMP), have been used to mediate oxidative reactions of isoquinolines. mdpi.com For example, DMP has been employed as an oxidant for the transformation of isoquinoline to isoquinolinone. mdpi.com

In recent years, hypervalent iodine reagents have been increasingly used in transition-metal-catalyzed reactions, often as the terminal oxidant or as a source of an electrophilic group. A notable application is in the Rh(III)-catalyzed C-H alkynylation of 1-aryl isoquinolines using hypervalent iodine-alkyne reagents like ethynylbenziodoxolone (EBX). rsc.orgrsc.org This reaction proceeds with high efficiency and enantioselectivity under mild conditions. rsc.orgrsc.org

The mechanism of these reactions often involves the in situ generation of a catalytic hypervalent iodine species. beilstein-journals.org For example, in some spirocyclization reactions, an iodoarene can be used as a precatalyst, which is oxidized to the active iodine(III) species by a terminal oxidant like m-chloroperoxybenzoic acid (mCPBA). beilstein-journals.org

Furthermore, hypervalent iodine reagents have been used in the synthesis of diaryliodonium salts, which are valuable precursors for radiofluorination in positron emission tomography (PET). nih.gov A novel method for synthesizing aryl(isoquinoline)iodonium salts involves the reaction of a mesoionic carbene-silver complex with a hypervalent iodine reagent. nih.gov

| Hypervalent Iodine Reagent | Reaction Type | Substrate/Product Example | Reference |

|---|---|---|---|

| Dess-Martin Periodinane (DMP) | Oxidation | Oxidative transformation of isoquinoline to isoquinolinone. | mdpi.com |

| Ethynylbenziodoxolone (EBX) | Rh(III)-catalyzed C-H alkynylation | Alkynylation of 1-aryl isoquinolines. | rsc.orgrsc.org |

| Phenyliodine(III) diacetate (PIDA) | Oxidative cyclization | Synthesis of spiro-isoquinoline alkaloids. | beilstein-journals.org |

| PhIPy'₂(OTf)₂ | Synthesis of diaryliodonium salts | Formation of aryl(isoquinoline)iodonium salts. | nih.gov |

Derivatization and Functionalization Strategies for 4 Bromo 7 Methoxyisoquinoline

Introduction of Carbon-Carbon Bonds

The formation of new carbon-carbon bonds at the C4 position of 4-Bromo-7-methoxyisoquinoline is a powerful strategy for elaborating the molecular framework. This is predominantly achieved through palladium-catalyzed cross-coupling reactions, where the C-Br bond is activated by a palladium catalyst to couple with a variety of carbon-based nucleophiles.

Alkynylation and Arylation Strategies

Alkynylation: The Sonogashira coupling is a cornerstone reaction for the introduction of alkyne moieties. smolecule.comorganic-chemistry.org This reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and a base to couple a terminal alkyne with an aryl or vinyl halide. smolecule.comorganic-chemistry.org For this compound, this would involve its reaction with a terminal alkyne in the presence of a palladium catalyst like Pd(PPh₃)₄ and a copper salt such as CuI. The reaction is generally carried out in a suitable solvent like toluene (B28343) or THF with a base, for instance, triethylamine. nih.gov The resulting 4-alkynyl-7-methoxyisoquinolines are valuable intermediates for further transformations or as target molecules in their own right. Studies on di-substituted quinolines have shown that in the presence of multiple different halogen substituents, the alkynylation preferentially occurs at the more reactive halide, such as iodide over bromide. organic-chemistry.org

Arylation: The Suzuki-Miyaura coupling is a widely used method for the formation of biaryl systems. libretexts.orgmdpi.comgoogle.com This reaction couples an organoboron reagent, typically a boronic acid or a boronate ester, with an organic halide in the presence of a palladium catalyst and a base. libretexts.orgmdpi.com The reaction of this compound with an arylboronic acid, catalyzed by a palladium complex such as Pd(PPh₃)₄ or a more advanced catalyst system involving ligands like SPhos or XPhos, would yield 4-aryl-7-methoxyisoquinolines. sigmaaldrich.com The choice of base, such as K₂CO₃ or Cs₂CO₃, and solvent, like toluene/water or dioxane, is crucial for the reaction's success. libretexts.orgsigmaaldrich.com

Other important arylation methods include the Stille coupling, which utilizes organotin reagents, and the Negishi coupling, which employs organozinc reagents. vulcanchem.comnih.govbiosynth.comnih.gov The Heck reaction provides a means to introduce vinyl groups by coupling with alkenes. frontiersin.orggoogle.comwikipedia.org Each of these methods offers a different scope and tolerance to functional groups, providing a versatile toolkit for the arylation of this compound. vulcanchem.comnih.govbiosynth.comnih.govfrontiersin.orggoogle.comwikipedia.org

Table 1: Key Cross-Coupling Reactions for Alkynylation and Arylation

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₄ / CuI | 4-Alkynyl-7-methoxyisoquinoline |

| Suzuki-Miyaura Coupling | Arylboronic Acid/Ester | Pd(PPh₃)₄ or Pd(OAc)₂ with phosphine (B1218219) ligands | 4-Aryl-7-methoxyisoquinoline |

| Stille Coupling | Organostannane (e.g., Aryl-SnBu₃) | Pd(PPh₃)₄ | 4-Aryl-7-methoxyisoquinoline |

| Negishi Coupling | Organozinc (e.g., Aryl-ZnCl) | Pd(PPh₃)₄ or Ni(acac)₂ | 4-Aryl-7-methoxyisoquinoline |

| Heck Reaction | Alkene (e.g., Styrene) | Pd(OAc)₂ with phosphine ligands | 4-Vinyl-7-methoxyisoquinoline |

Alkylation and Acylation

Alkylation: The introduction of alkyl groups can be achieved through several methods. The Negishi coupling can be adapted for alkyl groups by using alkylzinc reagents. vulcanchem.comnih.gov Another approach involves the use of organolithium or Grignard reagents. sioc-journal.cnorganicchemistrytutor.com For instance, treatment of this compound with a strong base like n-butyllithium at low temperatures could induce a lithium-halogen exchange, forming 4-lithio-7-methoxyisoquinoline. This highly reactive intermediate can then be quenched with an alkyl halide to introduce the alkyl group at the C4 position. organicchemistrytutor.com Similarly, the formation of a Grignard reagent from this compound by reaction with magnesium metal would allow for subsequent reaction with various electrophiles. sigmaaldrich.comwisc.educhemguide.co.uk

Acylation: Friedel-Crafts acylation is a classic method for introducing acyl groups onto aromatic rings, but it is generally not applicable for the direct acylation at the C4 position of an isoquinoline (B145761) ring due to the electron-deficient nature of the pyridine (B92270) ring and the directing effects of the existing substituents. Current time information in Chatham County, US.masterorganicchemistry.comrsc.org A more viable approach would be through the aforementioned metal-halogen exchange to form an organometallic intermediate, which can then react with an acyl chloride or an anhydride (B1165640) to yield a 4-acyl-7-methoxyisoquinoline. wisc.edu For example, the reaction of 4-lithio-7-methoxyisoquinoline with an acyl chloride would provide the corresponding ketone. uni-kiel.de

Introduction of Heteroatom-Carbon Bonds (C-N, C-O, C-S)

The introduction of nitrogen, oxygen, and sulfur functionalities at the C4 position significantly expands the chemical space of accessible this compound derivatives.

C-N Bond Formation: The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds between aryl halides and amines. organic-chemistry.orglibretexts.orgmdpi.comrsc.org This reaction would involve treating this compound with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand (e.g., Xantphos, BINAP), and a base like Cs₂CO₃ or K₂CO₃. libretexts.orgnih.govbeilstein-journals.org The Ullmann condensation is another classical method for C-N bond formation, typically using a copper catalyst at elevated temperatures. frontiersin.orgwikipedia.orgorganic-chemistry.orgmagtech.com.cn Research has shown successful Ullmann coupling of 4-bromoisoquinoline (B23445) with amines in deep eutectic solvents, suggesting a viable route for the amination of this compound. frontiersin.org

C-O Bond Formation: Similar to C-N bond formation, the Buchwald-Hartwig etherification allows for the palladium-catalyzed coupling of aryl halides with alcohols or phenols to form aryl ethers. nih.govbeilstein-journals.org The reaction of this compound with an alcohol or phenol (B47542) under these conditions would yield the corresponding 4-alkoxy- or 4-aryloxy-7-methoxyisoquinoline. The Ullmann ether synthesis, using a copper catalyst, is also a well-established method for this transformation. organic-chemistry.orgmdpi.com

C-S Bond Formation: The formation of C-S bonds can be achieved through palladium- or copper-catalyzed coupling of this compound with thiols. sioc-journal.cnresearchgate.netrsc.org These reactions, analogous to the amination and etherification reactions, would provide access to 4-(arylthio)- or 4-(alkylthio)-7-methoxyisoquinolines.

Table 2: Key Reactions for C-N, C-O, and C-S Bond Formation

| Bond Type | Reaction Name | Coupling Partner | Catalyst System (Typical) |

|---|---|---|---|

| C-N | Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd(OAc)₂ / Phosphine Ligand (e.g., Xantphos) |

| C-N | Ullmann Condensation | Amine | CuI / Base |

| C-O | Buchwald-Hartwig Etherification | Alcohol/Phenol | Pd(OAc)₂ / Phosphine Ligand |

| C-O | Ullmann Ether Synthesis | Alcohol/Phenol | CuI / Base |

| C-S | Thioetherification | Thiol | Pd or Cu catalyst / Base |

Halogen Exchange and Manipulation of the Bromine Moiety

The bromine atom at the C4 position is not only a handle for cross-coupling reactions but can also be exchanged for other halogens or removed entirely.

Halogen Exchange: Halogen exchange reactions can be used to modify the reactivity of the C4 position. For instance, a Finkelstein-type reaction could potentially be employed to convert the bromo-substituent to a more reactive iodo-substituent, although this is more common for alkyl halides. A more practical approach for introducing other halogens would be through metal-halogen exchange followed by quenching with a halogenating agent.

Manipulation of the Bromine Moiety: As previously mentioned, the bromine atom can be exchanged for lithium via a lithium-halogen exchange reaction using an organolithium reagent like n-butyllithium. nih.govorganicchemistrytutor.com This generates a highly nucleophilic 4-lithio-7-methoxyisoquinoline intermediate that can react with a wide range of electrophiles. Similarly, the formation of a Grignard reagent, 4-(magnesiobromo)-7-methoxyisoquinoline, can be achieved by reacting with magnesium metal. sigmaaldrich.comwisc.educhemguide.co.uk This organomagnesium compound is also a potent nucleophile for various synthetic transformations. sigmaaldrich.comwisc.educhemguide.co.uk Furthermore, the bromine atom can be removed through catalytic hydrogenation, which would yield 7-methoxyisoquinoline (B1361142). nih.gov

Regioselective Functionalization at Specific Isoquinoline Positions

While the C4 position is readily functionalized via the bromine atom, other positions on the isoquinoline ring can also be selectively targeted.

The electronic properties of the 7-methoxyisoquinoline core direct the regioselectivity of certain reactions. The methoxy (B1213986) group is an electron-donating group, which can activate the benzene (B151609) ring towards electrophilic aromatic substitution. However, the pyridine ring is generally deactivated towards electrophilic attack.

A powerful strategy for regioselective functionalization is directed ortho-metalation (DoM). vulcanchem.com In the context of 7-methoxyisoquinoline, a directing group could be installed to facilitate lithiation at a specific position, for example, at C8. Subsequent reaction with an electrophile would then introduce a substituent at that position.

C-H activation is another modern strategy for the regioselective functionalization of heterocycles. nih.govuni-kiel.demdpi.compku.edu.cn By employing a suitable transition metal catalyst and directing group, it is possible to selectively activate and functionalize a specific C-H bond on the isoquinoline ring system, offering a more atom-economical approach to derivatization. nih.govuni-kiel.demdpi.compku.edu.cn For instance, studies on quinolines have demonstrated that various positions can be targeted for C-H functionalization depending on the catalyst and directing group used. nih.govmdpi.com

Applications of 4 Bromo 7 Methoxyisoquinoline As a Synthetic Intermediate

Building Block for Complex Organic Molecules

The strategic placement of the bromo and methoxy (B1213986) substituents on the isoquinoline (B145761) framework makes 4-Bromo-7-methoxyisoquinoline a valuable precursor for creating more intricate molecular architectures. solubilityofthings.com The bromine atom, being a good leaving group, readily participates in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Stille couplings. acs.orgmdpi.com These reactions enable the introduction of a wide array of functional groups at the C4 position, including aryl, alkynyl, and alkyl chains.

For instance, palladium-catalyzed reactions using catalysts like Pd(OAc)2 or Pd2(dba)3 in combination with ligands such as Xantphos have proven effective for C-N and C-O bond formation. beilstein-journals.orgnih.gov This allows for the coupling of this compound with amides, amines, amino acid esters, and phenols, thereby generating a diverse library of substituted isoquinoline derivatives. beilstein-journals.orgnih.gov The methoxy group at the C7 position can also influence the reactivity of the isoquinoline ring and can be a site for further functionalization, if required.

A recent cost-effective method for the direct halogenation of isoquinolines at the C4 position has been developed, further highlighting the importance of 4-haloisoquinolines as synthetic intermediates. acs.org This method involves a one-pot sequence of dearomatization, electrophilic halogenation, and rearomatization, offering an efficient route to compounds like this compound. acs.org

Precursor in Natural Product Synthesis

The isoquinoline structural motif is a common feature in a vast number of naturally occurring alkaloids, many of which exhibit significant biological activity. beilstein-journals.org Consequently, this compound and its derivatives are valuable starting materials in the total synthesis of such natural products.

One notable application is in the synthesis of aporphine (B1220529) and oxoisoaporphine alkaloids. beilstein-journals.orgmdpi.com For example, the synthesis of laurolitsine, a complex aporphine alkaloid, has been achieved using a multi-step process where a substituted bromo-methoxybenzylisoquinoline derivative serves as a key intermediate. mdpi.com The synthesis involves a Bischler-Napieralski reaction to form the isoquinoline core, followed by reduction and further modifications. mdpi.com

Furthermore, the synthesis of 7-hydroxy-6-methoxy-1-methylisoquinoline, another naturally occurring alkaloid, has been accomplished through the metalation of 7-benzyloxy-6-methoxyisoquinoline. beilstein-journals.org While this specific example doesn't start with this compound, it demonstrates the utility of substituted isoquinolines in alkaloid synthesis. The principles of metalation and subsequent functionalization are applicable to derivatives of this compound as well.

Role in Pharmaceutical Intermediate Development

The isoquinoline core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. journaljcti.com The ability to functionalize this compound at multiple positions makes it an attractive starting point for the development of novel pharmaceutical intermediates. forecastchemicals.com

A significant area of application is in the development of kinase inhibitors. journaljcti.comreactionbiology.com Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in various diseases, including cancer. journaljcti.comresearchgate.net The development of potent and selective kinase inhibitors is a major focus of modern drug discovery. reactionbiology.comnih.gov

For instance, isoquinoline derivatives have been explored as inhibitors of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), a key target in inflammatory diseases. nih.gov Fragment-based drug design approaches have utilized isoquinoline scaffolds to develop potent IRAK4 inhibitors. nih.gov The strategic modification of the isoquinoline core, a process that can be initiated from versatile intermediates like this compound, is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these inhibitors. journaljcti.comnih.gov

The synthesis of various substituted isoquinoline derivatives from bromo-methoxyisoquinoline precursors allows for the exploration of the structure-activity relationship (SAR) and structure-property relationship (SPR), which are fundamental aspects of drug discovery and development. mdpi.com

Application in Material Science

The unique photophysical and electronic properties of the isoquinoline ring system have led to its incorporation into advanced materials. ambeed.com The ability to introduce various substituents onto the this compound core through cross-coupling reactions opens up possibilities for tuning these properties for specific applications in material science. mdpi.com

Substituted isoquinolines can be used as building blocks for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic materials. ambeed.com The introduction of different aromatic or heteroaromatic groups at the C4 position can modulate the HOMO-LUMO energy levels, charge transport characteristics, and emission properties of the resulting materials.

While direct applications of this compound in material science are not extensively documented in the provided search results, the synthetic versatility it offers makes it a promising candidate for the creation of novel organic materials with tailored functionalities. The principles of using substituted aromatic halides in the synthesis of materials for electronics and photonics are well-established. ambeed.com

Computational Chemistry and Theoretical Studies of 4 Bromo 7 Methoxyisoquinoline Systems

Quantum Mechanical Calculations for Reaction Pathway Analysis

Quantum mechanical (QM) calculations are essential for elucidating the mechanisms of chemical reactions, including the synthesis and subsequent transformations of 4-bromo-7-methoxyisoquinoline. Methods like Density Functional Theory (DFT) are employed to model transition states and calculate activation energies, which helps in identifying the most favorable reaction pathways.

For a molecule like this compound, QM calculations could be used to analyze key synthetic steps such as:

Suzuki-Miyaura Coupling: This is a common reaction for isoquinolines, where the bromine atom at the C-4 position is replaced by an aryl or other organic group. nih.gov QM calculations can model the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle, helping to optimize reaction conditions (e.g., choice of catalyst, base, and solvent).

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the isoquinoline (B145761) nitrogen atom can facilitate SNAr reactions. Theoretical calculations can predict the feasibility and regioselectivity of such reactions.

While specific studies on this compound are scarce, research on similar heterocyclic systems demonstrates the power of these methods. For instance, DFT calculations have been used to predict electrophilic aromatic substitution sites on quinoline (B57606) derivatives.

Molecular Modeling for Ligand-Target Interactions

Molecular modeling, particularly molecular docking, is a computational technique used to predict how a molecule (ligand) binds to a macromolecular target, such as a protein. cuni.czopenaccessjournals.com This method is crucial in drug discovery. Although this compound is typically an intermediate and not the final active ligand, its structural features are incorporated into larger molecules that do target specific proteins.

For example, derivatives of this isoquinoline have been synthesized as inhibitors for targets like the IRAK4 kinase, which is implicated in autoimmune diseases. nih.gov In such studies, molecular docking of the final, complex inhibitors reveals key interactions within the protein's active site. The 7-methoxyisoquinoline (B1361142) portion of the ligand often forms critical hydrogen bonds or hydrophobic interactions that contribute to binding affinity and selectivity.

Hypothetical Docking Parameters for a this compound Derivative:

| Parameter | Description | Typical Value/Method |

| Target Protein | The biological macromolecule of interest (e.g., a kinase). | IRAK4, c-Met |

| Docking Software | Program used to perform the simulation. | AutoDock, Glide |

| Scoring Function | Algorithm that estimates the binding affinity. | Varies by software |

| Binding Site | The specific pocket on the protein where the ligand binds. | Defined by known active site residues. |

| Predicted Affinity | The calculated binding energy (e.g., in kcal/mol). | Dependent on the specific ligand-protein complex. |

This table is illustrative of a typical molecular docking study for a derivative, not of this compound itself.

Structure-Activity/Property Relationship (SAR/SPR) Analysis through Computational Approaches

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) analyses aim to correlate a molecule's chemical structure with its biological activity or physical properties. Computationally, this is often achieved through Quantitative Structure-Activity Relationship (QSAR) studies.

For the this compound scaffold, SAR studies are primarily found in the context of the larger molecules it helps create. For instance, research on quinoline and isoquinoline derivatives as anticancer agents has shown that the position and nature of substituents (like bromo and methoxy (B1213986) groups) are critical for their cytotoxic effects. gelisim.edu.tr A methoxy group at the C-7 position, as in our subject compound, can be crucial for the activity of the final inhibitor. Studies on HIV reverse transcriptase inhibitors also highlight the importance of substitution patterns on the isoquinoline ring for modulating activity and selectivity. nih.govresearchgate.net

Interacting Quantum Atoms (IQA) is a sophisticated computational method that partitions the total energy of a molecule into intra-atomic and inter-atomic contributions. mdpi.commdpi.com This allows for a detailed analysis of chemical bonds and non-covalent interactions in terms of their fundamental electrostatic, exchange-correlation, and repulsion components. researchgate.netacs.org

The IQA method could provide deep insights into the electronic structure of this compound:

Bond Analysis: It could precisely quantify the nature of the C-Br bond, the C-O bond of the methoxy group, and the bonds within the aromatic rings.

Intramolecular Interactions: IQA could be used to analyze non-covalent interactions within the molecule, such as the interaction between the bromine atom and the methoxy group, or between these substituents and the isoquinoline nitrogen.

While no specific IQA studies on this compound have been identified, the methodology has been applied to analyze halogen bonding, anomeric effects, and other fundamental chemical phenomena, demonstrating its potential for elucidating the subtle electronic effects within this molecule. mdpi.comresearchgate.net

Prediction of Reactivity and Regioselectivity through Computational Methods

Computational methods based on DFT can predict the reactivity and regioselectivity of molecules. This is often done by analyzing reactivity descriptors derived from Frontier Molecular Orbital (FMO) theory, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and Fukui functions. researchgate.netuchile.cl

For this compound, these methods could predict:

Sites for Electrophilic Attack: Analysis of where an incoming electrophile would most likely react. For isoquinoline itself, electrophilic substitution typically occurs at the C5 and C8 positions. dtic.mil

Sites for Nucleophilic Attack: Prediction of the most susceptible sites for nucleophiles.

Relative Reactivity of Halogens: In di- or poly-halogenated systems, computational methods can predict which halogen is more likely to participate in reactions like cross-coupling. For example, in polyhalo-heterocycles, reactivity is influenced by factors including the C-X bond strength and the interaction of the heterocycle's LUMO with the catalyst. baranlab.org

Studies on isoquinoline have shown that standard FMO theory can sometimes fail to predict the correct regioselectivity, and more advanced descriptors are needed for accurate predictions. researchgate.netuchile.cl

Predicted Physicochemical Properties:

| Property | Predicted Value | Source |

| Molecular Formula | C₁₀H₈BrNO | uni.lu |

| Monoisotopic Mass | 236.97893 Da | uni.lu |

| XlogP | 2.8 | uni.lu |

| Topological Polar Surface Area (TPSA) | 22.12 Ų | chemscene.com |

| H-Bond Acceptors | 2 | chemscene.com |

| H-Bond Donors | 0 | chemscene.com |

| Rotatable Bonds | 1 | chemscene.com |

This data is based on computational predictions from chemical databases.

Advanced Analytical Techniques for Characterization and Reaction Monitoring in 4 Bromo 7 Methoxyisoquinoline Chemistry

Spectroscopic Methods

Spectroscopic methods are central to the elucidation of the molecular structure of 4-Bromo-7-methoxyisoquinoline and for monitoring reactions in real-time.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of this compound in solution. Both ¹H and ¹³C NMR provide precise information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for confirmation of the substitution pattern on the isoquinoline (B145761) core.

¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons and the methoxy (B1213986) group. The chemical shifts and coupling constants are influenced by the electron-withdrawing bromine atom and the electron-donating methoxy group. In a derivative, (S)-4-bromo-7-methoxy-1-((5-oxopyrrolidin-2-yl)methoxy)isoquinoline-6-carboxamide, the proton on the isoquinoline ring at position 8 (adjacent to the methoxy group) appeared as a singlet at 8.26 ppm, while the proton at position 5 was observed at 7.92 ppm. doi.org The methoxy protons typically appear as a sharp singlet further upfield.

¹³C NMR: The ¹³C NMR spectrum is critical for confirming the carbon skeleton. The bromine substitution at the C-4 position is known to cause a downfield shift for that carbon, typically in the range of 118-120 ppm. acs.org The carbon atoms of the isoquinoline ring appear in the aromatic region (approx. 103-155 ppm), while the methoxy carbon signal is found around 55-57 ppm. acs.orgsemanticscholar.org

For comparison, the NMR data for isomers of this compound are presented below, which helps in predicting the spectral features of the target compound.

| Compound Name | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 4-Bromo-6-methoxyisoquinoline (B7964552) | CDCl₃ | 9.02 (s, 1H), 8.66 (s, 1H), 7.87 (d, 1H), 7.37 (d, 1H), 7.28 (dd, 1H), 4.01 (s, 3H) | 162.0, 150.5, 145.0, 136.6, 129.6, 125.3, 121.1, 118.4, 103.6, 55.6 |

| 4-Bromo-5-methoxyisoquinoline | CDCl₃ | 9.53 (s, 1H), 8.61 (d, 1H), 7.99 (d, 1H), 7.71 (d, 1H), 6.85 (d, 1H), 4.00 (s, 3H) | 154.3, 151.4, 143.5, 130.9, 130.2, 127.0, 114.7, 112.2, 108.2, 55.9 |

| 8-Bromo-7-methoxyisoquinoline (B1626704) | CDCl₃ | 9.62 (s, 1H), 8.52 (d, 1H), 7.84 (d, 1H), 7.59 (d, 1H), 7.50 (d, 1H), 4.08 (s, 3H) | 154.1, 151.0, 141.5, 132.1, 127.9, 127.6, 119.6, 117.8, 108.1, 57.0 |

Data sourced from references acs.orgsemanticscholar.org.

Mass spectrometry (MS) is essential for determining the molecular weight and elemental composition of this compound.

MS: Standard electron ionization (EI) or chemical ionization (CI) techniques reveal the molecular ion peak. A key feature in the mass spectrum of this compound is the isotopic pattern of the molecular ion, which shows two peaks of nearly equal intensity (M+ and M+2) separated by two mass units, a characteristic signature of the presence of a single bromine atom (isotopes ⁷⁹Br and ⁸¹Br). semanticscholar.org

HRMS: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is used to confirm the elemental formula (C₁₀H₈BrNO). The predicted monoisotopic mass is 236.97893 Da. uni.lu This precise measurement allows for the unambiguous identification of the compound and distinguishes it from other molecules with the same nominal mass.

LC-MS/MS: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique used to separate the compound from a mixture and subsequently analyze it. doi.org Tandem mass spectrometry (MS/MS) can be employed to study fragmentation patterns, which provides further structural confirmation and can be used to identify related impurities or metabolites.

The table below shows predicted m/z values for various adducts of this compound.

| Adduct | Predicted m/z |

| [M+H]⁺ | 237.98621 |

| [M+Na]⁺ | 259.96815 |

| [M-H]⁻ | 235.97165 |

| [M+NH₄]⁺ | 255.01275 |

| [M+K]⁺ | 275.94209 |

Data sourced from reference uni.lu.

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The IR spectrum reveals absorption bands corresponding to the vibrations of specific bonds.

Expected characteristic absorption peaks for this compound include:

Aromatic C-H stretching: Typically observed in the region of 3000-3100 cm⁻¹.

Aliphatic C-H stretching: From the methoxy group, appearing around 2850-2960 cm⁻¹.

C=C and C=N stretching: Aromatic ring skeletal vibrations are expected in the 1450-1600 cm⁻¹ region.

C-O stretching: The aryl-alkyl ether linkage of the methoxy group gives rise to a strong, characteristic band, typically around 1250 cm⁻¹ (asymmetric stretch) and a weaker one near 1030 cm⁻¹ (symmetric stretch). This can be compared to 4-bromoanisole, a structural component. nist.gov

C-Br stretching: This vibration appears in the fingerprint region, typically at lower wavenumbers (500-600 cm⁻¹).

In-situ FTIR can also be a valuable tool for monitoring reaction kinetics by tracking the disappearance of reactant peaks and the appearance of product peaks.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The isoquinoline core is a chromophore, and its absorption spectrum is characterized by π → π* transitions. researchgate.net The presence of the bromine atom and the methoxy group as auxochromes is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted isoquinoline.

UV-Vis spectroscopy is also a practical method for quantitative analysis, such as determining compound concentration for solubility profiling in various solvents like DMSO, ethanol (B145695), and PBS. While specific UV-Vis-NIR data for this compound is not widely published, analysis of related compounds like 4-bromoisoquinoline (B23445) confirms the utility of this technique. researchgate.net

Photoluminescence (PL) studies can investigate the emission properties of the molecule upon excitation with UV light. This is particularly relevant if the compound is being investigated for applications in materials science or as a fluorescent probe.

Chromatographic Techniques

Chromatography is fundamental for the separation, purification, and analytical assessment of this compound.

Gas Chromatography (GC) is a technique used to separate volatile compounds. Given its molecular weight, this compound is sufficiently volatile to be analyzed by GC, often for assessing purity or monitoring the progress of a reaction. rsc.orgwmich.edu

When coupled with a mass spectrometer (GC-MS), the technique provides separation and identification simultaneously. As the compound elutes from the GC column, it is fragmented and analyzed by the mass spectrometer, yielding a mass spectrum that can be used for positive identification and to analyze co-eluting impurities. rsc.org The use of isoquinoline compounds as stationary liquids in GC columns has also been reported, highlighting the relevance of this technique within this class of compounds. chemscene.com

High-Performance Liquid Chromatography (HPLC, Preparative HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable tool in the chemistry of this compound for both analytical and preparative purposes. Analytically, it is used to determine the purity of the compound, quantify it in reaction mixtures, and identify byproducts. Preparative HPLC extends this capability to the purification of the compound from gram to kilogram scales, which is crucial for obtaining high-purity material required for subsequent research or applications. knauer.netplantaanalytica.com

Research on related isoquinoline derivatives demonstrates the utility of HPLC in complex separations. For instance, a bioanalytical method was developed for the enantiomeric separation of a structurally similar compound, 1-(4-bromophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide, using a chiral amylose (B160209) column. nih.gov This highlights HPLC's ability to resolve stereoisomers, a critical consideration in medicinal chemistry. The method successfully separated the (R) and (S) enantiomers, which were found to have distinct retention times of 9.578 and 7.076 minutes, respectively. nih.gov

In synthetic procedures involving isoquinolines, preparative HPLC is often the final purification step to remove persistent impurities. smolecule.comgoogleapis.com The choice of stationary phase (e.g., C18, silica) and mobile phase (typically a mixture of solvents like acetonitrile (B52724) and water) is optimized to achieve the best separation. plantaanalytica.comrsc.org

| Compound Type | Column | Mobile Phase | Flow Rate | Detection | Reference |

|---|---|---|---|---|---|

| 1,2-dihydroisoquinoline-1-ylphosphonates | Chiralpak OD-RH | CH3CN/H2O (e.g., 60/40, v/v) | 1.0 mL/min | UV (305 nm) | rsc.org |

| 1-(4-bromophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide | Amylose chiral column | Not specified | Not specified | Not specified | nih.gov |

Column Chromatography for Purification and Analysis

Column chromatography is a foundational purification technique extensively used in the synthesis of this compound and its precursors. amazonaws.com It is employed to separate the desired product from unreacted starting materials, reagents, and side products based on their differential adsorption to a stationary phase.

In numerous synthetic routes for substituted bromoisoquinolines, crude products are purified by column chromatography on silica (B1680970) gel. mdpi.comsemanticscholar.org The choice of eluent, or mobile phase, is critical for effective separation. A common strategy involves using a solvent system of low polarity, such as a mixture of ethyl acetate (B1210297) (EtOAc) and hexane, and gradually increasing the polarity to elute compounds with increasing affinity for the silica gel. amazonaws.comacs.org For example, the purification of 4-bromo-6-methoxyisoquinoline was achieved using a petroleum/EtOAc gradient (from 20:1 to 8:1). acs.org This technique is robust, scalable, and essential for isolating intermediates in multi-step syntheses. mdpi.com

| Compound | Stationary Phase | Mobile Phase (Eluent) | Reference |

|---|---|---|---|

| 1-(5-(benzyloxy)-2-bromo-4-methoxybenzyl)-6-(benzyloxy)-3,4-dihydro-7-methoxyisoquinoline | Silica gel | CH2Cl2 | mdpi.com |

| 4-Bromo-6-methoxyisoquinoline | Silica gel | Petroleum/EtOAc (20:1 to 8:1) | acs.org |

| 8-Bromoisoquinoline | Silica gel | CH2Cl2 | semanticscholar.org |

| 5,7-dibromoquinoline | Silica gel | Petroleum ether/Ethyl acetate (20:1) | google.com |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For complex molecules like this compound, single-crystal X-ray diffraction (SC-XRD) provides unambiguous confirmation of its molecular structure, including bond lengths, bond angles, and stereochemistry. It also reveals how molecules pack together in the crystal lattice, which is governed by intermolecular forces like halogen bonding.

While the specific crystal structure for this compound is not detailed in the provided search results, studies on closely related precursors and analogs underscore the technique's importance. For instance, the X-ray crystal structure of N-(2-bromo-3-methoxybenzyl)aminoacetaldehyde dimethyl acetal (B89532) borane, a precursor in an isoquinoline synthesis, was determined to confirm its molecular configuration. semanticscholar.org Such analyses are crucial for verifying the outcome of synthetic steps and understanding steric and electronic effects. In another example involving SARM1 inhibitors, the crystal structures of several isoquinoline-derived compounds were resolved to understand their binding to the target protein. nih.gov

| Parameter | Value |

|---|---|

| Compound | N-(2-bromo-3-methoxybenzyl)aminoacetaldehyde dimethyl acetal borane |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 14.290(7) |

| b (Å) | 13.656(8) |

| c (Å) | 8.936(7) |

| Volume (ų) | 1562.5(4) |

Electron Microscopy Techniques (TEM, HAADF-STEM, EDS)

Electron microscopy techniques are generally used to investigate the morphology and composition of materials at the nanoscale, rather than individual small molecules like this compound. However, in the broader context of its chemistry, these methods are vital for characterizing associated materials such as catalysts or drug delivery systems. tandfonline.complos.org

Transmission Electron Microscopy (TEM) provides high-resolution, two-dimensional images of a material's internal structure. In a study on the N-formylation of isoquinoline, TEM was used to investigate the morphology of a Ru/ZIF-8 catalyst, revealing the size and distribution of ruthenium nanoparticles on the support. tandfonline.com

High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM) is used for Z-contrast imaging, where the brightness of a region correlates with the atomic number of the elements present. This is highly effective for visualizing heavy-element nanoparticles (like metals) on a lighter support. rsc.org

Energy-Dispersive X-ray Spectroscopy (EDS) is often coupled with TEM or STEM to perform elemental analysis. By scanning the electron beam over a sample, EDS can map the distribution of different elements, confirming the composition of catalysts or composite materials. rsc.org

For example, Field Emission Scanning Electron Microscopy (FE-SEM), a related technique, was used to observe the spherical shape and uniform dispersion of liposomes designed to deliver a novel isoquinoline derivative anticancer agent. plos.org

| Technique | Application | Information Obtained | Reference |

|---|---|---|---|

| TEM/HRTEM | Characterization of Ru/ZIF-8 catalyst for isoquinoline N-formylation | Catalyst morphology, Ru nanoparticle size and distribution | tandfonline.com |

| TEM, HAADF-STEM, EDS | Characterization of a gCN/MnO/MnO(OH) catalyst | Morphology, Z-contrast imaging, elemental composition | rsc.org |

| FE-SEM | Characterization of liposomes for isoquinoline derivative delivery | Particle size, surface morphology, dispersion | plos.org |

Powder X-Ray Diffraction (PXRD) Analysis

Powder X-Ray Diffraction (PXRD) is a non-destructive analytical technique used to characterize the crystalline nature of bulk materials. While single-crystal X-ray diffraction provides the structure of a single perfect crystal, PXRD analyzes a powder sample containing countless tiny crystallites in random orientations. The resulting diffraction pattern is a fingerprint of the material's crystalline phase(s).

In the context of this compound chemistry, PXRD is primarily used for:

Phase Identification: Comparing the experimental PXRD pattern of a synthesized batch of this compound to a reference pattern (either calculated from single-crystal data or from a standard sample) to confirm its identity and that the correct crystal form (polymorph) has been produced.

Purity Assessment: Detecting the presence of crystalline impurities, as they will produce their own characteristic diffraction peaks.

Catalyst Characterization: Analyzing the crystalline structure of heterogeneous catalysts used in the synthesis of isoquinolines. For instance, in a study of a photo-Fenton-like process, PXRD was performed using a Bruker D2 X-ray diffractometer with Cu Kα radiation to analyze the catalyst's structure. rsc.org

This technique is crucial for quality control in both laboratory-scale synthesis and industrial production, ensuring the consistency and purity of the final crystalline product.

Catalysis and Ligand Design in 4 Bromo 7 Methoxyisoquinoline Chemistry

Role of Transition Metal Catalysts in Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds. mdpi.com For 4-bromo-7-methoxyisoquinoline, the bromine atom at the C4 position serves as an excellent handle for such transformations. Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are particularly prevalent. mdpi.comvulcanchem.com

The general catalytic cycle for these palladium-catalyzed reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. slideshare.netwikipedia.orglibretexts.org

Oxidative Addition : A low-valent palladium(0) complex reacts with the aryl halide (this compound), inserting itself into the carbon-bromine bond to form a palladium(II) species. The efficiency of this step, often rate-determining, can be enhanced by using electron-rich and sterically bulky ligands. slideshare.netlibretexts.org

Transmetalation : The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling or an amine in Buchwald-Hartwig amination) is transferred to the palladium(II) complex, displacing the halide. wikipedia.org

Reductive Elimination : The two organic fragments on the palladium center couple and are expelled from the coordination sphere, forming the new C-C or C-N bond and regenerating the palladium(0) catalyst. slideshare.net

While direct studies on this compound are not extensively published, research on the analogous 4-bromo-7-azaindole system provides a strong model for its reactivity. In these studies, various palladium catalysts and phosphine (B1218219) ligands were screened to achieve efficient C-N and C-O bond formation. beilstein-journals.orgnih.gov Catalyst precursors like palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) are commonly employed. beilstein-journals.orgnih.gov The choice of ligand is critical; bidentate phosphine ligands such as Xantphos have proven to be particularly effective in promoting the coupling of amides, amines, and phenols with the 4-bromo-heterocyclic core. mdpi.combeilstein-journals.orgnih.gov

| Coupling Partner | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| Benzamide | Pd(OAc)₂ (5) | Xantphos (10) | Cs₂CO₃ | Dioxane | 100 | 5 | 85 |

| Benzamide | Pd(OAc)₂ (5) | Xantphos (10) | K₃PO₄ | Dioxane | 100 | 3 | 88 |

| Phenylmethanamine | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ | Dioxane | 100 | 1 | 94 |

| Phenylmethanamine | Pd₂(dba)₃ (5) | Xantphos (10) | K₂CO₃ | Dioxane | 100 | 3 | 85 |

| Phenol (B47542) | Pd(OAc)₂ (5) | Xantphos (10) | K₂CO₃ | Dioxane | 100 | 12 | 82 |

Design and Application of Chiral Ligands for Asymmetric Synthesis

Asymmetric synthesis allows for the creation of chiral molecules, which is crucial in fields like pharmaceuticals where enantiomers can have vastly different biological activities. nih.gov For an achiral substrate like this compound, asymmetric catalysis can be employed to generate axially chiral biaryl compounds through atroposelective cross-coupling reactions. rsc.org This involves forming a sterically hindered C-C bond at the C4-position, where rotation around the newly formed bond is restricted, leading to stable, non-interconverting rotational isomers (atropisomers).

The design of chiral ligands is central to achieving high enantioselectivity in these transformations. A successful strategy involves modifying known, effective achiral ligands to introduce chiral elements that can influence the stereochemical outcome of the reaction. For instance, the highly effective Buchwald-type ligand SPhos was used as a starting point to create a chiral version, sSPhos. mdpi.com By introducing a sulfonate group, the ligand can engage in noncovalent interactions, such as hydrogen bonding, with the substrate, creating a chiral environment around the metal center that directs the coupling to favor one enantiomer. mdpi.com

The application of such ligands in the atroposelective Suzuki-Miyaura reaction has enabled the synthesis of highly enantioenriched biaryls. rsc.orgsci-hub.se Key classes of chiral ligands that have shown success in these reactions include:

Chiral Phosphines : Ligands like KenPhos and various chiral ferrocene-based phosphines were among the first to show promise in atroposelective Suzuki couplings. sci-hub.se

N-Heterocyclic Carbenes (NHCs) : The development of extremely bulky, C₂-symmetric chiral NHC ligands, such as (R,R,R,R)-DTB-SIPE, has led to highly enantioselective Suzuki-Miyaura reactions for a broad range of substrates, achieving excellent enantiomeric excesses (up to 99% ee) under mild conditions. sci-hub.se

Chiral CpRh Complexes : More advanced methods involve the use of chiral rhodium catalysts. For the synthesis of axially chiral biaryls involving isoquinolines, rhodium(III) complexes bearing a chiral cyclopentadienyl (B1206354) (Cp) ligand, often used in combination with a chiral carboxylic acid co-catalyst, have been employed in enantioselective C-H/C-H cross-coupling reactions. acs.org This state-of-the-art method allows for the direct coupling of 1-aryl isoquinoline (B145761) derivatives with other heteroarenes with high efficiency and stereocontrol. acs.org

These strategies provide a powerful framework for the potential asymmetric functionalization of this compound to produce valuable, optically active biaryl structures.

Optimization of Catalyst Systems and Reaction Conditions

The success of a catalytic reaction, particularly in the synthesis of complex molecules, hinges on the careful optimization of the catalyst system and reaction parameters. For cross-coupling reactions involving this compound, achieving high yields and selectivity requires a systematic variation of the catalyst, ligand, base, solvent, and temperature. mdpi.com

Drawing again from the well-documented functionalization of 4-bromo-7-azaindoles, a clear optimization pathway can be delineated. beilstein-journals.org A screening process typically involves evaluating a matrix of conditions to identify the most effective combination.

Key Optimization Parameters:

Ligand Selection : The ligand's steric and electronic properties are paramount. Bulky, electron-rich monophosphine ligands (e.g., XPhos, SPhos) are often effective for challenging couplings, while bidentate ligands with a large natural bite angle (e.g., Xantphos) can be crucial for promoting reductive elimination and preventing side reactions. mdpi.combeilstein-journals.org In a model study, Xantphos was found to be a superior ligand for C-N coupling, whereas other phosphines like PCy₃ showed no product formation. beilstein-journals.org

Palladium Precursor : Both Pd(0) sources like Pd₂(dba)₃ and Pd(II) sources like Pd(OAc)₂ are effective catalyst precursors. The choice can influence reaction rates and yields, with Pd₂(dba)₃ sometimes providing better results for amine couplings. beilstein-journals.org

Base : The choice of base is critical and substrate-dependent. Strong, non-nucleophilic bases like cesium carbonate (Cs₂CO₃) and potassium phosphate (B84403) (K₃PO₄) are frequently used. mdpi.combeilstein-journals.org The base not only facilitates the transmetalation step but can also affect catalyst stability and lifetime.

Solvent and Temperature : Polar aprotic solvents like dioxane and tetrahydrofuran (B95107) (THF) are common choices for palladium-catalyzed cross-couplings. mdpi.combeilstein-journals.org The reaction temperature is optimized to ensure a reasonable reaction rate without promoting catalyst decomposition or side reactions, with temperatures around 100°C being typical. mdpi.combeilstein-journals.org

The following table, adapted from studies on a model 4-bromo-heterocycle, illustrates a typical ligand and base screening process for optimizing a C-N coupling reaction. beilstein-journals.org

| Entry | Pd Source | Ligand | Base | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | 5 | 85 |

| 2 | Pd(OAc)₂ | SPhos | Cs₂CO₃ | 5 | 45 |

| 3 | Pd(OAc)₂ | XPhos | Cs₂CO₃ | 5 | 65 |

| 4 | Pd(OAc)₂ | PCy₃ | Cs₂CO₃ | 12 | No Reaction |

| 5 | Pd(OAc)₂ | Xantphos | K₃PO₄ | 3 | 88 |

| 6 | Pd(OAc)₂ | Xantphos | K₂CO₃ | 4 | 82 |

| 7 | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | 2 | 90 |

This systematic approach to optimization is essential for developing robust and scalable synthetic routes to derivatives of this compound.

Future Research Directions and Unexplored Avenues in 4 Bromo 7 Methoxyisoquinoline Research

Fundamental Mechanistic Elucidation of Novel Reactions

A deeper understanding of the reactivity of 4-Bromo-7-methoxyisoquinoline is fundamental to unlocking its synthetic potential. While the bromine atom at the C4-position and the methoxy (B1213986) group at the C7-position suggest a predisposition towards certain reaction pathways, detailed mechanistic studies are crucial for the development of novel and efficient synthetic transformations.

Future research should focus on elucidating the mechanisms of reactions that are currently underexplored for this specific scaffold. This includes in-depth investigations into transition-metal-catalyzed cross-coupling reactions, C-H activation, and photoredox catalysis. For instance, understanding the precise role of the electron-donating methoxy group on the reactivity of the C-Br bond in various catalytic cycles can lead to the optimization of reaction conditions and the discovery of new coupling partners.

Furthermore, exploring the potential for regioselective functionalization at other positions on the isoquinoline (B145761) ring, guided by a thorough mechanistic understanding, will be a significant area of investigation. Isotope labeling studies, kinetic analysis, and in-situ spectroscopic monitoring of reactions will be invaluable in mapping the reaction coordinates and identifying key intermediates and transition states. The insights gained from these fundamental studies will not only expand the synthetic chemist's toolbox but also enable the rational design of more complex and functionally diverse molecules based on the this compound core.

Development of Sustainable and Scalable Synthetic Routes

The development of environmentally benign and economically viable synthetic routes to this compound and its derivatives is a critical area for future research. Traditional synthetic methods for isoquinolines often involve multi-step sequences with harsh reagents and generate significant waste. nih.gov Modern synthetic chemistry, with its emphasis on green chemistry principles, offers numerous opportunities to improve upon these established methods.

Future investigations should prioritize the development of synthetic pathways that are both sustainable and scalable. This includes the exploration of one-pot reactions, catalytic cycles that utilize earth-abundant metals, and the use of greener solvents and renewable starting materials. For example, adapting and optimizing known isoquinoline syntheses, such as the Bischler-Napieralski or Pomeranz-Fritsch reactions, to incorporate the 7-methoxy substituent early in the sequence and utilizing milder brominating agents could provide a more efficient route to the target molecule.

Exploration of Expanded Derivatization Pathways and Advanced Synthetic Transformations

The true value of this compound lies in its potential as a versatile building block for the synthesis of a diverse array of functionalized molecules. The bromine atom at the C4-position serves as a convenient handle for a variety of cross-coupling reactions, enabling the introduction of a wide range of substituents.

Future research will undoubtedly focus on expanding the scope of these derivatization pathways. This includes the systematic exploration of various palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira-Hagihara, and Buchwald-Hartwig amination reactions to introduce aryl, alkynyl, and amino functionalities, respectively. nih.govnrochemistry.comresearchgate.netarkat-usa.org The development of robust and general protocols for these reactions with this compound as the substrate will be a key objective.

Beyond traditional cross-coupling, advanced synthetic transformations offer exciting possibilities for derivatization. C-H functionalization at other positions of the isoquinoline ring, for instance, could provide a direct and atom-economical way to introduce new functional groups. nih.gov The exploration of novel cycloaddition reactions and multicomponent reactions involving this compound could also lead to the rapid construction of complex molecular architectures.

To illustrate the potential for derivatization, the following table outlines hypothetical reaction conditions for various cross-coupling reactions based on established methodologies for similar bromo-heterocyclic compounds.

| Reaction Type | Coupling Partner | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Hypothetical Product |

| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 110 | 7-methoxy-4-phenylisoquinoline |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ | - | CuI, Et₃N | Toluene | Room Temp. | 7-methoxy-4-(phenylethynyl)isoquinoline |

| Buchwald-Hartwig | Aniline (B41778) | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 | N-phenyl-7-methoxyisoquinolin-4-amine |

This table presents hypothetical reaction conditions and products for illustrative purposes. Actual experimental conditions would require optimization.

Integration of Advanced Computational and Experimental Methodologies for Rational Design

The synergy between computational modeling and experimental synthesis is a powerful engine for modern drug discovery and materials science. openmedicinalchemistryjournal.comtaylorandfrancis.comnih.gov In the context of this compound, the integration of these methodologies offers a promising path towards the rational design of novel compounds with tailored properties.

Future research should leverage computational tools to guide the synthesis and evaluation of new derivatives. Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models that correlate the structural features of this compound analogs with their biological activities. nih.govresearchgate.netresearchgate.net These models can then be used to virtually screen large libraries of potential derivatives and prioritize the most promising candidates for synthesis.

Molecular docking simulations can provide insights into the binding modes of this compound derivatives with specific biological targets, such as enzymes or receptors. nih.gov This information can be used to design molecules with improved binding affinity and selectivity. Furthermore, computational methods can be used to predict the pharmacokinetic and toxicological properties of new compounds, helping to identify potential liabilities early in the drug discovery process.

The experimental validation of these computational predictions through high-throughput synthesis and screening will be crucial for the successful development of new therapeutic agents and functional materials based on the this compound scaffold. nih.govrsc.orgscienceintheclassroom.org This iterative cycle of design, synthesis, and testing, guided by computational insights, will accelerate the discovery of novel and impactful applications for this versatile molecule.

常见问题

Q. How should discrepancies in biological assay results (e.g., IC₅₀ variability) across studies be addressed?

- Methodological Answer : Standardize assay conditions (pH 7.4, 37°C) and cell lines (e.g., HeLa vs. HEK293). Test batch-to-batch compound purity via HPLC. Use statistical tools (ANOVA, Tukey’s test) to identify outliers. Cross-validate with orthogonal assays (e.g., SPR for binding kinetics) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。